3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one
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Overview
Description
3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one is a complex heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system that includes quinoline and pyrimidine moieties, which are known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a quinoline derivative with a pyrimidine precursor under specific conditions. For example, the reaction may involve the use of dimethylformamide-dimethylacetal (DMF-DMA) for methylation and subsequent cyclization to form the pyrido[2,3-d]pyrimidin-5-one core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological processes and pathways due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and ciprofloxacin share the quinoline moiety and exhibit significant biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and trimethoprim are well-known pyrimidine derivatives with therapeutic applications.
Uniqueness
3-Ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one is unique due to its fused ring system that combines both quinoline and pyrimidine moieties. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H16N4O2 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-ethyl-5-quinolin-7-yloxy-1,4-dihydropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C18H16N4O2/c1-2-22-11-14-16(7-9-20-17(14)21-18(22)23)24-13-6-5-12-4-3-8-19-15(12)10-13/h3-10H,2,11H2,1H3,(H,20,21,23) |
InChI Key |
JGIRJCXQQFVIMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C=CN=C2NC1=O)OC3=CC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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